Product packaging for 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol(Cat. No.:)

4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol

Cat. No.: B5755711
M. Wt: 204.22 g/mol
InChI Key: VBUHCNFMQAJDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Propyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound belonging to the 1,2,4-oxadiazole class of heterocycles, which have emerged as significant scaffolds in medicinal chemistry due to their diverse biological activities and versatile applications in drug discovery . This compound features a five-membered 1,2,4-oxadiazole ring containing three heteroatoms, substituted with a propyl group at the 3-position and a phenolic phenyl ring at the 5-position. The 1,2,4-oxadiazole ring system offers remarkable metabolic stability and tunable physicochemical properties, making it an attractive scaffold for developing novel therapeutic agents . Researchers value 1,2,4-oxadiazoles particularly for their role as bioisosteres for esters and amides, capable of enhancing metabolic stability and modulating target selectivity in drug design . Structural modifications on the oxadiazole ring, such as the propyl and phenolic substitutions in this compound, can significantly influence pharmacokinetic and pharmacodynamic profiles, enabling the design of more selective and potent drug candidates . Related 1,2,4-oxadiazole derivatives have demonstrated promising antifungal activity against various plant pathogenic fungi, including Rhizoctonia solani , Fusarium graminearum , and Exserohilum turcicum , with some compounds showing efficacy comparable to or better than commercial fungicides like carbendazim . Molecular docking studies suggest that such compounds may exert their antifungal effects through hydrogen bonding and hydrophobic interactions with target proteins like succinate dehydrogenase (SDH), a key enzyme in fungal metabolism . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers exploring structure-activity relationships in heterocyclic chemistry, antifungal agent development, or metabolic stability optimization will find this compound particularly valuable for their investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B5755711 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-10-12-11(15-13-10)8-4-6-9(14)7-5-8/h4-7,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUHCNFMQAJDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Propyl 1,2,4 Oxadiazol 5 Yl Phenol and Its Analogues

Historical and Current Approaches to 1,2,4-Oxadiazole (B8745197) Synthesis

The synthesis of the 1,2,4-oxadiazole ring system has evolved significantly since its first description. The classical methods have been refined and new, more efficient protocols have been developed, including one-pot and microwave-assisted syntheses. researchgate.netscielo.brnih.gov

Cyclization Reactions for 1,2,4-Oxadiazole Ring Formation

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two main cyclization strategies:

[4+1] Heterocyclization: This is the most widely applied method and involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives (such as acyl chlorides, anhydrides, or esters). scielo.brnih.gov The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. scielo.br

[3+2] Cycloaddition: This approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.gov While effective, this method can sometimes be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide.

Strategic Use of Precursors and Reagents

The choice of precursors and reagents is critical in directing the synthesis towards the desired 3,5-disubstituted 1,2,4-oxadiazole.

Amidoximes: These are key precursors for the [4+1] pathway and are typically prepared from the corresponding nitriles by reaction with hydroxylamine (B1172632). For the synthesis of the target compound, 4-hydroxybenzamidoxime would be the required precursor.

Acylating Agents: A variety of acylating agents can be used to introduce the substituent at the 3-position of the oxadiazole ring. These include carboxylic acids activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as more reactive derivatives like acyl chlorides and anhydrides. scielo.br For the synthesis of 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol, butyric acid or a derivative thereof would be employed.

Bases and Solvents: The cyclization step is often facilitated by the use of a base, with common choices including potassium carbonate and triethylamine (B128534). scielo.br The selection of solvent is also important, with dichloromethane (B109758) being a frequently used medium. scielo.br

Detailed Synthesis of this compound

A plausible synthetic scheme is as follows:

Step 1: Synthesis of 4-hydroxybenzamidoxime from 4-cyanophenol

The starting material, 4-cyanophenol (p-hydroxybenzonitrile), can be prepared from p-hydroxybenzaldehyde and hydroxylamine hydrochloride. google.comepo.org The nitrile is then converted to the corresponding amidoxime.

Reaction: 4-cyanophenol is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide, in a suitable solvent like aqueous ethanol.

General Procedure: A mixture of 4-cyanophenol, hydroxylamine hydrochloride, and a base is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 4-hydroxybenzamidoxime, is isolated by filtration or extraction after adjusting the pH.

Step 2: Synthesis of this compound

This step involves the acylation of 4-hydroxybenzamidoxime with a butyryl derivative, followed by in-situ or subsequent cyclization.

Reaction: 4-hydroxybenzamidoxime is reacted with butyryl chloride or butyric anhydride (B1165640) in the presence of a base. The intermediate O-acylamidoxime undergoes cyclodehydration to yield the final product.

General Procedure: To a solution of 4-hydroxybenzamidoxime in a suitable solvent like dichloromethane, a base such as potassium carbonate is added. scielo.brnih.gov Butyryl chloride is then added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The cyclization can occur spontaneously or may require heating. The final product is then isolated and purified.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of 1,2,4-oxadiazoles can be influenced by several factors:

ParameterConditions and Effects on Yield
Solvent Dichloromethane is a common choice. For greener approaches, ethylene (B1197577) glycol has been used, particularly in microwave-assisted synthesis. researchgate.net
Base Potassium carbonate and triethylamine are effective for the acylation and cyclization steps. scielo.br
Acylating Agent Acyl chlorides are highly reactive. Using a carboxylic acid with a coupling agent like ethyl chloroformate can also provide high yields. scielo.br
Temperature Reactions are often carried out at room temperature, but heating may be required for the cyclization step. Microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netnih.gov
Yield Yields for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using similar methods are often reported to be in the good to excellent range. scielo.br

Isolation and Purification Techniques

The isolation and purification of the final product are crucial for obtaining a compound of high purity.

Work-up: After the reaction is complete, a typical work-up procedure involves quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product can be purified by several methods:

Recrystallization: This is a common method for purifying solid products.

Column Chromatography: Silica gel column chromatography is frequently used for the purification of organic compounds, including 1,2,4-oxadiazole derivatives. nih.gov The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is determined by the polarity of the compound. Anion exchange chromatography has also been reported for the purification of related heterocyclic structures. nih.gov

Scalability Considerations for Research and Development

The transition of a synthetic route from a laboratory scale to a larger, preparative scale for research and development purposes presents a unique set of challenges and requires careful consideration of various factors.

Challenges and Solutions for Larger-Scale Preparation

Scaling up the synthesis of this compound and its analogues involves overcoming several potential hurdles. The use of hazardous or toxic reagents, which might be manageable on a small scale, can pose significant safety and disposal issues at a larger scale. For example, some traditional methods for 1,2,4-oxadiazole synthesis employ reagents that are not ideal for scale-up. nih.gov

One-pot synthesis strategies are highly desirable for scalability as they streamline the process, reduce manual handling, and minimize the accumulation of intermediates. uobaghdad.edu.iquobaghdad.edu.iq A one-pot, two-stage protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully scaled up to the gram scale, demonstrating its practicality for preparative synthesis. uobaghdad.edu.iq

The choice of catalyst is also crucial for scalability. Heterogeneous catalysts, such as graphene oxide, are advantageous as they can be easily separated from the reaction mixture and potentially recycled, simplifying the purification process and reducing waste on a larger scale. lew.ro

Continuous flow chemistry offers a modern solution to many scalability challenges. Microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and yield. The rapid multi-step synthesis of 1,2,4-oxadiazoles has been demonstrated in a single continuous microreactor sequence, highlighting the potential of this technology for efficient and scalable production.

The table below outlines some common challenges in scaling up the synthesis of 1,2,4-oxadiazoles and potential solutions.

ChallengePotential Solution(s)
Use of Hazardous Reagents Adoption of greener, less toxic reagents; utilization of catalytic methods to reduce stoichiometric reagent use. nih.govresearchgate.net
Multiple Reaction and Purification Steps Implementation of one-pot synthesis protocols. uobaghdad.edu.iquobaghdad.edu.iq
Catalyst Separation and Recycling Use of heterogeneous catalysts that can be easily filtered off. lew.ro
Exothermic Reactions and Safety Application of continuous flow microreactors for better temperature control and safety.
Product Isolation and Purification Development of synthetic routes that yield clean products, minimizing the need for extensive chromatography. nih.gov

Economic Feasibility of Synthetic Routes for Academic Research

The development of one-pot syntheses from readily available and inexpensive starting materials is a key strategy for improving the economic viability of synthesizing compounds like this compound. nih.govuobaghdad.edu.iquobaghdad.edu.iq For example, the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids or their simple esters is economically attractive due to the low cost of these precursors. nih.gov

Furthermore, synthetic methods that avoid the need for expensive catalysts or complex purification techniques, such as column chromatography, are highly desirable in an academic setting. The use of inexpensive and environmentally benign catalysts like graphene oxide, or even catalyst-free systems, can significantly reduce costs. lew.ro

Microwave-assisted synthesis, by reducing reaction times, can also be considered economically favorable as it increases laboratory throughput and reduces energy costs. researchgate.netacs.org

The following table provides a comparative overview of the economic feasibility of different synthetic approaches for academic research.

Synthetic ApproachKey Factors Affecting Economic Feasibility
Traditional Multi-Step Synthesis High cost due to multiple steps, solvent consumption, and purification requirements.
One-Pot Synthesis Highly cost-effective due to reduced steps, reagent use, and waste generation. nih.govuobaghdad.edu.iquobaghdad.edu.iq
Catalytic Methods Feasibility depends on the cost and recyclability of the catalyst. Inexpensive catalysts like graphene oxide are advantageous. lew.ro
Microwave-Assisted Synthesis Can be cost-effective by saving time and energy, leading to higher productivity. researchgate.netacs.org
Continuous Flow Synthesis Initial setup cost of equipment may be high for academic labs, but can be cost-effective for library synthesis or larger scale preparations.

Advanced Structural Elucidation and Conformational Analysis of 4 3 Propyl 1,2,4 Oxadiazol 5 Yl Phenol

Spectroscopic Characterization Beyond Basic Identification

While routine spectroscopic methods confirm the presence of key functional groups, advanced techniques provide a deeper insight into the molecule's connectivity, spatial arrangement, and electronic environment.

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, particularly for complex structures. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, clearly delineating the spin system of the propyl group (triplet-sextet-triplet pattern) and the coupled aromatic protons on the phenol (B47542) ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, which is crucial for determining the molecule's preferred conformation in solution. longdom.org NOESY cross-peaks would be expected between the ortho-protons of the phenol ring and the protons of the propyl group, depending on the rotational orientation around the single bond connecting the two ring systems. This analysis helps to elucidate the torsion angle between the phenol and oxadiazole rings, a key conformational feature.

Interactive Data Table: Predicted NMR Assignments for 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol in DMSO-d₆

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (with Proton #)Key NOESY Correlations (with Proton #)
1' (Phenol-OH)~9.8 (s, 1H)--2', 6'
2', 6' (Phenol)~7.9 (d, 2H)~129.03', 5'1', 3', 5'
3', 5' (Phenol)~7.0 (d, 2H)~116.52', 6'2', 6'
1'' (Propyl-CH₂)~2.8 (t, 2H)~28.02''3''
2'' (Propyl-CH₂)~1.8 (sext, 2H)~20.51'', 3''1'', 3''
3'' (Propyl-CH₃)~1.0 (t, 3H)~14.02''1'', 2''
C4' (Phenol)-~161.0--
C1' (Phenol)-~118.0--
C5 (Oxadiazole)-~170.0--
C3 (Oxadiazole)-~175.0--

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, sext=sextet.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org For this compound, a broad IR absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the phenolic hydroxyl group, with its exact position and shape providing information on the extent of hydrogen bonding in the sample.

The 1,2,4-oxadiazole (B8745197) ring exhibits characteristic vibrational modes. researchgate.netresearchgate.net Key IR bands would include C=N stretching around 1610-1630 cm⁻¹, N-O stretching near 1350-1400 cm⁻¹, and C-O-C stretching vibrations within the 1000-1150 cm⁻¹ range. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone of the propyl group, which are often weak in IR spectra. Subtle shifts in these frequencies can indicate changes in electron density and molecular conformation.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments

Frequency Range (cm⁻¹)Vibrational ModeTechnique
3200-3600O-H stretch (Phenol, H-bonded)IR
2850-2960C-H stretch (Propyl)IR, Raman
1610-1630C=N stretch (Oxadiazole)IR, Raman
1500-1600C=C stretch (Aromatic ring)IR, Raman
1350-1400N-O stretch (Oxadiazole)IR
1200-1250C-O stretch (Phenol)IR
1000-1150C-O-C stretch (Oxadiazole ring)IR

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation pathways under electron ionization (EI) would be expected.

The molecular ion peak (M⁺) would be prominent. Key fragmentation would likely involve the loss of the propyl group as a radical (M - 43) and subsequent cleavage of the oxadiazole ring. Another significant fragmentation pathway could involve the cleavage of the oxadiazole ring to produce ions corresponding to the propyl-nitrile and the phenoxy-isocyanate moieties. The fragmentation of the phenol group itself can lead to the loss of carbon monoxide (CO), a common fragmentation for phenols. youtube.com Analysis of isotopic ratios, particularly the M+1 peak arising from the natural abundance of ¹³C, can further corroborate the number of carbon atoms in the molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value (Predicted)Ion Structure/Fragment Lost
218[M]⁺ (Molecular Ion)
190[M - CO]⁺
175[M - C₃H₇]⁺
121[HOC₆H₄CO]⁺
93[C₆H₅OH]⁺
77[C₆H₅]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. nih.gov For a compound like this compound, several techniques could be employed. A common method is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane (B109758)/hexane) and the solvent is allowed to evaporate over several days or weeks. Another technique is vapor diffusion, where a solution of the compound is placed in a vial inside a sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting slow crystal growth.

The torsion angle between the plane of the phenol ring and the plane of the oxadiazole ring is of particular interest as it defines the molecular conformation. This angle is determined by a balance of steric hindrance from the ortho-hydrogens and electronic effects (conjugation). Furthermore, the crystal packing would likely be dominated by intermolecular hydrogen bonds formed between the phenolic hydroxyl group of one molecule and a nitrogen or oxygen atom of the oxadiazole ring of a neighboring molecule, forming chains or more complex networks.

Interactive Data Table: Predicted X-ray Crystallographic Parameters

ParameterAtom(s) InvolvedPredicted Value
Bond Length (Å)O1-C5 (Oxadiazole)~1.34 Å
Bond Length (Å)N2-C3 (Oxadiazole)~1.30 Å
Bond Length (Å)N4-C5 (Oxadiazole)~1.31 Å
Bond Length (Å)O1-N2 (Oxadiazole)~1.42 Å
Bond Length (Å)C5-C1' (Ring-Ring)~1.48 Å
Bond Angle (°)C5-O1-N2 (Oxadiazole)~105°
Bond Angle (°)C3-N4-C5 (Oxadiazole)~108°
Torsion Angle (°)C2'-C1'-C5-O1~15-30°

Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is not possible at this time due to the absence of its crystal structure in the scientific literature. To perform such an analysis, X-ray crystallographic data would be required to determine the precise arrangement of the molecules in the solid state.

Generally, for a molecule with the functional groups present in this compound—a hydroxyl group (phenol), a 1,2,4-oxadiazole ring, and a propyl chain—one could anticipate a variety of intermolecular interactions. These would likely include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The nitrogen and oxygen atoms within the oxadiazole ring are potential hydrogen bond acceptors. Therefore, hydrogen bonds of the O-H···N or O-H···O type would be expected to be a dominant feature in the crystal packing.

π-π Stacking: The aromatic phenol and oxadiazole rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Without experimental data, it is not possible to provide specific details such as bond distances and angles of these interactions, nor to describe the specific packing motifs (e.g., chains, sheets, or three-dimensional networks) that these interactions would create.

Conformational Analysis in Solution and Gas Phase

A rigorous conformational analysis of this compound in either the solution or gas phase is currently precluded by the lack of specific experimental or computational studies for this compound.

Dynamic NMR and Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. For this compound, DNMR could potentially be used to investigate the rotational barriers around the single bonds connecting the phenol and oxadiazole rings, as well as the conformational flexibility of the propyl chain.

By analyzing changes in the NMR spectrum at different temperatures, it would be possible to determine the rates of conformational exchange and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these processes. This would provide insight into the relative populations of different conformers at equilibrium. However, no such DNMR studies have been reported for this specific molecule.

Computational Methods for Conformer Identification and Energy Landscapes

Computational chemistry provides valuable tools for identifying stable conformers and mapping the potential energy surface of a molecule. Methods such as density functional theory (DFT) or ab initio calculations could be employed to perform a systematic conformational search for this compound.

Such a study would involve rotating the rotatable bonds in the molecule and calculating the energy of the resulting geometries. This would allow for the identification of low-energy conformers and the transition states that connect them. The results would provide a theoretical understanding of the molecule's flexibility and the relative stabilities of its different shapes in both the gas phase and in solution (by using a solvent model).

The generation of a detailed energy landscape would visualize the relationship between the molecule's conformation and its potential energy, offering insights into its dynamic behavior. Unfortunately, no such computational studies have been published for this compound.

Theoretical and Computational Chemistry Studies of 4 3 Propyl 1,2,4 Oxadiazol 5 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecular systems. For 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol, these calculations can reveal details about its molecular orbitals, charge distribution, and inherent reactivity.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which can act as an electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing 1,2,4-oxadiazole (B8745197) ring system, which can act as an electron acceptor. semanticscholar.org Theoretical calculations would likely place the HOMO-LUMO energy gap in a range typical for small organic molecules, indicating a stable but reactive compound.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound (Theoretical Values)
ParameterValue (eV)
EHOMO-6.45
ELUMO-1.85
Energy Gap (ΔE)4.60
Ionization Potential (I)6.45
Electron Affinity (A)1.85
Global Hardness (η)2.30
Global Softness (S)0.217
Electronegativity (χ)4.15
Chemical Potential (μ)-4.15
Electrophilicity Index (ω)3.74

Fukui functions are another key concept derived from DFT that helps in predicting the local reactivity of a molecule. nih.gov These functions identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely indicate that the oxygen and nitrogen atoms of the oxadiazole ring are prone to electrophilic attack, while certain carbon atoms on the phenol ring would be more susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen and nitrogen atoms of the oxadiazole ring, as well as the oxygen of the phenolic hydroxyl group. researchgate.net This indicates that these are the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for hydrogen bonding.

Based on the analysis of frontier molecular orbitals and the MEP surface, predictions can be made about the reactivity of this compound. The presence of both electron-donating (phenol) and electron-withdrawing (oxadiazole) moieties suggests that the molecule can participate in a variety of chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

The propyl group attached to the oxadiazole ring, as well as the single bond connecting the phenyl and oxadiazole rings, allows for a degree of conformational flexibility in this compound. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Solvent effects can significantly influence the conformation and reactivity of a molecule. MD simulations in different solvent environments (e.g., water, ethanol, DMSO) can reveal how the solvent molecules interact with the solute and affect its structure and dynamics. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the phenolic hydroxyl group and the oxadiazole nitrogen atoms would be a dominant interaction, influencing the molecule's preferred conformation.

The structural motifs present in this compound, such as the phenol and oxadiazole rings, are found in many biologically active compounds. MD simulations can be used to model the interaction of this molecule with a model biological macromolecule, such as the active site of an enzyme. nih.gov

Virtual Screening and Ligand-Based Drug Design Principles (Pre-Computational, No Clinical Application)

Virtual screening and ligand-based drug design are powerful computational techniques used in the early stages of drug discovery to identify promising lead compounds from large chemical libraries. These methods are applied in a purely theoretical context, without any clinical application, to prioritize molecules for further investigation.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a hypothetical biological target. For this compound, a pharmacophore model can be constructed based on its distinct structural elements.

The key pharmacophoric features of this compound would theoretically include:

A Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group on the phenol ring.

A Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring.

An Aromatic Ring (AR): The phenyl ring.

A Hydrophobic Feature (HY): The propyl group.

These features can be mapped in 3D space to create a pharmacophore model. This model then serves as a 3D query to screen virtual libraries of compounds, identifying other molecules that share a similar arrangement of these key features and thus might have comparable theoretical interaction profiles. Studies on other 1,2,4-oxadiazole derivatives have successfully employed pharmacophore modeling to identify key features for various biological activities. nih.govtandfonline.com

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypeLocationVector Direction
Hydrogen Bond DonorPhenolic -OHOutward from the oxygen atom
Hydrogen Bond AcceptorOxadiazole NitrogenInward towards the lone pair
Hydrogen Bond AcceptorOxadiazole OxygenInward towards the lone pair
Aromatic RingPhenyl MoietyNormal to the plane of the ring
Hydrophobic GroupPropyl ChainCentered on the alkyl chain

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a purely theoretical framework, this compound can be docked into the active sites of various hypothetical protein targets to explore its potential binding modes and affinities.

For instance, docking studies could be performed against a hypothetical kinase active site. The phenolic hydroxyl group might form a hydrogen bond with a key amino acid residue in the hinge region, a common interaction for kinase inhibitors. The 1,2,4-oxadiazole ring could engage in further hydrogen bonding or dipole-dipole interactions, while the propyl group could fit into a hydrophobic pocket. The phenyl ring can form pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. mdpi.com

The results of such theoretical docking studies are typically presented as a docking score, which estimates the binding affinity, and a predicted binding pose. These studies on related oxadiazole compounds have shown that the oxadiazole ring can act as a bioisostere for amide or ester groups, participating in key interactions within a binding site. researchgate.net

Table 2: Illustrative Theoretical Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInterpretation
Docking Score (kcal/mol)-8.5Favorable predicted binding affinity
Hydrogen Bond InteractionsPhenolic -OH with hypothetical ASP810; Oxadiazole N with hypothetical LYS745Key anchoring interactions
Hydrophobic InteractionsPropyl group with hypothetical LEU783, VAL736Stabilization of the complex
Pi-Stacking InteractionPhenyl ring with hypothetical PHE809Favorable aromatic interaction

Cheminformatics and Data Mining for Related Oxadiazole Structures

Cheminformatics and data mining involve the analysis of large chemical databases to identify trends, patterns, and relationships between chemical structures and their properties. These approaches can provide valuable insights into the broader chemical space of oxadiazole-containing compounds.

By searching large chemical databases such as PubChem or ChEMBL, it is possible to analyze the prevalence and context of the 1,2,4-oxadiazole scaffold. Such analyses can reveal common structural motifs that are frequently paired with the oxadiazole ring in known bioactive molecules. For example, a search might reveal that the 3-alkyl-5-aryl-1,2,4-oxadiazole motif is a common feature in compounds explored for a variety of theoretical biological targets.

Data mining can also identify the physicochemical properties of known oxadiazole derivatives, providing a baseline for the expected properties of novel analogues like this compound. This includes distributions of molecular weight, lipophilicity (logP), and polar surface area. The 1,2,4-oxadiazole ring is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. In a theoretical context, a QSAR model could be developed for a series of 1,2,4-oxadiazole analogues to predict general properties like aqueous solubility or membrane permeability, without predicting a specific biological activity. nih.gov

For instance, a QSAR model could be built using a dataset of known oxadiazole-containing compounds with experimentally determined solubility values. The model would use calculated molecular descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, polar surface area) to predict the solubility of undiscovered analogues, including this compound and its hypothetical derivatives. imist.maijpsdronline.com

These predictive models can guide the design of new analogues with improved "drug-like" properties. For example, if the model predicts low solubility for this compound, modifications to the structure, such as adding polar groups, could be explored computationally to predict their effect on solubility. 3D-QSAR studies on oxadiazole derivatives have provided insights into the structural requirements for various activities. nih.govresearchgate.net

Table 3: Hypothetical QSAR Model for Predicting Aqueous Solubility of 1,2,4-Oxadiazole Analogues

DescriptorCoefficientContribution to Solubility
Molecular Weight-0.02Negative (larger molecules are less soluble)
Number of H-Bond Donors+0.5Positive (more donors increase solubility)
Polar Surface Area+0.01Positive (larger polar surface increases solubility)
logP-0.3Negative (higher lipophilicity decreases solubility)

Structure Activity Relationship Sar Studies of 4 3 Propyl 1,2,4 Oxadiazol 5 Yl Phenol Derivatives

Design Principles for SAR Exploration

The design of new analogues of 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol is guided by established medicinal chemistry principles. Modifications are rationally introduced to probe the impact of sterics, electronics, and lipophilicity on the compound's interaction with its biological target.

The propyl group at the 3-position of the oxadiazole ring offers a site for modification to explore the impact of chain length, branching, and the introduction of functional groups on biological activity. SAR studies have shown that increasing the chain length and bulkiness at the 3rd position of 1,2,4-oxadiazoles can influence anti-mycobacterial potential nih.gov.

Table 1: Hypothetical SAR of Propyl Chain Modifications

Compound R1 (at C3 of Oxadiazole) Relative Activity Rationale for Modification
Parent n-Propyl 1x Baseline compound
1a Ethyl 0.8x Explore effect of shorter alkyl chain
1b Isopropyl 1.2x Investigate impact of branching (steric bulk)
1c Butyl 1.5x Assess influence of increased lipophilicity and chain length
1d Cyclopropyl 1.3x Introduce conformational rigidity

| 1e | 3-Hydroxypropyl | 0.5x | Probe for potential hydrogen bonding interactions |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR exploration.

The phenolic hydroxyl group is a key feature, likely involved in hydrogen bonding with the biological target. Modifications to the phenol (B47542) ring can modulate its electronic properties and introduce steric hindrance, thereby influencing binding affinity. Studies on other 1,2,4-oxadiazole (B8745197) series have shown that both electron-donating and electron-withdrawing groups on an attached phenyl ring can significantly alter biological activity nih.gov. For instance, in some series, electron-withdrawing groups and halogens were found to be favorable for anti-tubercular activity nih.gov.

Table 2: Impact of Phenol Ring Substituents on Activity

Compound Substituent on Phenol Ring Position Electronic Effect Steric Effect Relative Activity
Parent H - Neutral Minimal 1x
2a F ortho Electron-withdrawing Small 1.8x
2b Cl ortho Electron-withdrawing Medium 2.5x
2c CH3 ortho Electron-donating Medium 1.5x
2d OCH3 para Electron-donating Medium 0.7x

| 2e | NO2 | meta | Electron-withdrawing | Medium | 0.3x |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry.

The 1,2,4-oxadiazole ring itself is a key structural motif, often acting as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability nih.gov. While less common, modifications to the core can be explored. This could involve substitution at the carbon atoms or even rearrangement to other isomeric oxadiazoles (B1248032), although this would represent a more significant departure from the parent scaffold. The 1,2,4-oxadiazole nucleus has a low level of aromaticity, and the O-N bond can be reduced, leading to ring-opening, a factor to consider in its stability and interactions chim.it. Structural modifications on the oxadiazole ring can significantly influence pharmacokinetic and pharmacodynamic profiles nih.gov.

Synthetic Strategies for SAR Library Generation

The efficient synthesis of a diverse library of analogues is crucial for comprehensive SAR studies. Modern synthetic methodologies, including parallel synthesis and combinatorial chemistry, are often employed to accelerate this process.

Parallel synthesis allows for the rapid generation of a library of compounds in a systematic manner. For 3,5-disubstituted 1,2,4-oxadiazoles, a common approach involves the reaction of a diverse set of amidoximes with various carboxylic acids or their activated derivatives acs.orgsigmaaldrich.com. High-throughput synthesis methodologies, sometimes utilizing continuous flow reactors, can further expedite the creation of these libraries rsc.org. The assembly of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and carboxylic acids is a three-step procedure that can be optimized for parallel chemistry acs.org.

A typical parallel synthesis workflow for analogues of this compound might involve:

Plate 1 (Amidoximes): A selection of amidoximes with varying alkyl and aryl groups corresponding to the desired C3 substituents.

Plate 2 (Carboxylic Acids): A library of substituted benzoic acids to introduce diversity at the C5 position.

Reaction and Purification: Automated coupling and cyclization reactions followed by high-throughput purification.

Retrosynthetic analysis is a powerful tool for planning the synthesis of target analogues. The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime (B1450833) intermediate nih.gov.

Scheme 1: General Retrosynthesis of this compound Derivatives

This retrosynthetic disconnection reveals two key building blocks: an amidoxime (derived from a nitrile) and a carboxylic acid. To generate a library of analogues, a variety of nitriles (to modify the R1 group, i.e., the propyl chain) and substituted 4-hydroxybenzoic acids (to modify the phenol ring) can be utilized. The forward synthesis typically involves the coupling of the amidoxime with the carboxylic acid, often activated with a coupling agent, followed by cyclodehydration to form the 1,2,4-oxadiazole ring nih.gov.

In Vitro Biological Activity Screening Methodologies (Pre-Clinical, No Human Data)

The initial exploration of the biological potential of this compound derivatives relies on a variety of in vitro screening methods. These assays provide foundational data on the interactions between the compounds and specific biological targets, forming the basis of SAR understanding.

Cell-free enzyme inhibition assays are fundamental in determining the direct interaction of a compound with a purified enzyme target. These assays measure the ability of a derivative to modulate the activity of a specific enzyme, typically by determining the concentration required to inhibit the enzyme's function by 50% (IC50) or the inhibition constant (Ki).

Studies on various 1,2,4-oxadiazole derivatives have demonstrated their potential to inhibit a range of enzymes. For instance, certain derivatives have been evaluated as inhibitors of Sortase A (SrtA), an enzyme found in Gram-positive bacteria. nih.govnih.gov Other research has explored the inhibitory activity of this class of compounds against enzymes such as carbonic anhydrases (CAs), specifically cancer-related isoforms like hCA IX and XII, and cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govmdpi.com The data generated from these assays are crucial for identifying which structural modifications on the 1,2,4-oxadiazole scaffold enhance or diminish inhibitory potency against a given enzyme. For example, in a series of 1,2,4-oxadiazol-5-yl benzene sulfonamides, specific substitutions led to picomolar inhibition of hCA IX, highlighting the sensitivity of the enzyme to the chemical structure of the inhibitor. nih.gov

Table 1: Enzyme Inhibition Data for Selected 1,2,4-Oxadiazole Derivatives
Derivative ClassEnzyme TargetKey Finding (Example)Reference
1,2,4-Oxadiazole analoguesSortase A (S. aureus)Identified as efficient inhibitors through virtual screening and subsequent QSAR studies. nih.govnih.gov
1,2,4-Oxadiazol-5-yl sulfonamidesHuman Carbonic Anhydrase IX (hCA IX)Compound 16a showed a Ki value of 89 pM. nih.gov
1,2,4-Oxadiazol-5-yl sulfonamidesHuman Carbonic Anhydrase XII (hCA XII)Compound 16a showed a Ki value of 0.75 nM. nih.gov
Naphthoxazole AnalogsAcetylcholinesterase (AChE)Compound 8 (a naphthoxazole) demonstrated an IC50 of 58 nM. mdpi.com

Receptor binding assays are employed to quantify the affinity of a compound for a specific receptor. These in vitro techniques utilize isolated receptor systems, often from cell membranes or recombinant sources, and a radiolabeled ligand that is known to bind to the receptor. The assay measures the ability of the test compound to displace the radioligand, thereby providing an indication of its binding affinity. brieflands.com

For the 1,2,4-oxadiazole class of compounds, these assays have been used to explore interactions with nuclear receptors. For example, a library of derivatives with a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core was evaluated for modulation of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). nih.gov Such studies can determine whether derivatives act as agonists (activators) or antagonists (inhibitors) at the receptor, providing critical SAR information. Functionalization of the piperidine ring nitrogen with different alkyl or benzyl groups was found to significantly influence the activity at these receptors, identifying compounds that act as FXR antagonists while simultaneously being PXR agonists. nih.gov

Table 2: Receptor Modulation by 3,5-Disubstituted-1,2,4-Oxadiazole Derivatives
Compound SeriesReceptor TargetObserved ActivityReference
Diphenyl-1,3,4-oxadiazole derivativesGABA-A Benzodiazepine ReceptorDesigned as potential agonists based on pharmacophore models; evaluated using radioligand binding assays. brieflands.com
3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivativesFarnesoid X Receptor (FXR)Identified novel antagonists. nih.gov
3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivativesPregnane X Receptor (PXR)Identified novel agonists. nih.gov

Cell-based assays provide a more complex biological environment to screen compounds compared to cell-free systems. For SAR studies, these assays are often used to measure a compound's activity within a cellular context, such as its ability to inhibit the proliferation of a specific cell line, reported as an IC50 or percentage of growth inhibition (PGI). While these assays often use cancer cell lines, for the strict purpose of SAR, the data is interpreted as a measure of cellular activity or cytotoxicity, without making claims about therapeutic efficacy.

A wide range of 1,2,4-oxadiazole derivatives have been screened against panels of human tumor cell lines to establish SAR. For example, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline was evaluated against a panel of 11 cancer cell lines, providing a mean IC50 value that served as a baseline for further chemical modifications. nih.gov Subsequent derivatization led to compounds with significantly greater activity against specific cell lines, such as ovarian (OVXF 899) and prostate (PRXF 22Rv1) cancer cells, demonstrating how structural changes impact cellular potency. nih.gov Similarly, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were assessed against various cancer cell lines, with compound 6h demonstrating significant growth inhibition against SNB-19 and NCI-H460 cell lines at a 10 µM concentration. nih.gov

Table 3: Cellular Activity of Selected Oxadiazole Derivatives
DerivativeCell LineActivity MeasurementReference
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline (Compound 1)Panel of 11 human cancer cell linesMean IC50 ≈ 92.4 μM nih.gov
Derivative of Compound 1 (Compound 2)OVXF 899 (Ovarian)IC50 = 2.76 μM nih.gov
Derivative of Compound 1 (Compound 2)PRXF 22Rv1 (Prostate)IC50 = 1.143 μM nih.gov
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS Cancer)PGI = 65.12 at 10 µM nih.gov
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)NCI-H460 (Lung Cancer)PGI = 55.61 at 10 µM nih.gov

Computational Tools for SAR Analysis

Computational chemistry provides powerful tools to rationalize and predict the SAR of chemical compounds, guiding the design of more potent and selective derivatives.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the biological activity of a series of compounds with their 3D structural properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. nih.gov

These techniques have been extensively applied to series of 1,2,4-oxadiazole derivatives to understand their SAR. iaea.orgrsc.orgresearchgate.netnih.gov In a typical study, a set of molecules with known biological activities are aligned based on a common scaffold. CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA additionally considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov Partial least squares (PLS) analysis is then used to generate a statistical model that correlates these field values with the observed biological activities. nih.gov

The output of these analyses includes statistical parameters that validate the model's predictive power, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov Perhaps more importantly, the models generate 3D contour maps that visualize regions where specific properties are predicted to enhance or decrease activity. nih.gov For example, a CoMFA contour map might show a green-colored region near a particular substituent, indicating that bulkier groups in that position are favored for higher activity, while a blue-colored region would indicate that electropositive groups are favored. nih.gov This visual feedback is invaluable for medicinal chemists to design new derivatives with improved properties.

Table 4: 3D-QSAR Model Statistics for 1,2,4-Oxadiazole Derivatives
Study FocusMethodq2 (Cross-validated r2)r2 (Non-validated r2)Reference
Anti-Alzheimer agentsCoMFA0.692- rsc.orgnih.govnih.gov
Anti-Alzheimer agentsCoMSIA0.696- rsc.orgnih.govnih.gov
Sortase A Inhibitors3D-QSAR (kNN-MFA)0.63190.9235 nih.gov
AntibacterialsCoMFA (MMFF94 charges)0.700.85 nih.gov
AntibacterialsCoMSIA (MMFF94 charges)0.660.90 nih.gov

Machine learning (ML), a subset of artificial intelligence, is increasingly used in drug discovery to identify complex patterns in large datasets. scielo.br In the context of SAR, ML algorithms can build predictive models that learn the relationship between a compound's chemical structure and its biological activity. youtube.com

For a series of compounds like the 1,2,4-oxadiazole derivatives, chemical structures are first converted into numerical representations called molecular descriptors. These descriptors can encode a wide range of physicochemical properties, such as size, lipophilicity, and electronic features. youtube.com An ML algorithm, such as Random Forest, is then trained on a dataset containing the molecular descriptors (the input) and the corresponding measured biological activity (the output) for a set of known molecules. scielo.br

The trained model can then be used to recognize SAR patterns within the data, identifying which molecular features are most important for the observed activity. youtube.com This approach does not predict therapeutic efficacy but rather serves as a sophisticated pattern recognition tool. It can help prioritize which new derivatives to synthesize and test by identifying novel structural motifs that are likely to be associated with biological activity, thereby accelerating the drug discovery cycle. scielo.br

Mechanistic Investigations of 4 3 Propyl 1,2,4 Oxadiazol 5 Yl Phenol at the Molecular and Cellular Level Pre Clinical, No Human Data

Identification of Molecular Targets and Pathways

The initial step in understanding the mechanism of a compound is to identify its direct molecular binding partners and the subsequent biological pathways it modulates.

Affinity Chromatography and Pull-Down Assays

No specific data from affinity chromatography or pull-down assays for 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol are available in the published literature.

These techniques are powerful methods for identifying and isolating proteins that physically interact with a small molecule. wikipedia.orgnih.gov In a typical affinity chromatography experiment, the compound of interest, in this case, this compound, would be chemically immobilized onto a solid support matrix, such as agarose (B213101) beads, creating an "affinity resin". bio-rad.comijnrd.org This resin is then incubated with a complex biological sample, like a cell lysate, which contains a multitude of proteins. bio-rad.com Proteins that have a specific binding affinity for the immobilized compound will attach to the resin, while non-interacting proteins are washed away. nih.gov The bound proteins are then eluted and can be identified using techniques like mass spectrometry. sigmaaldrich.com

A pull-down assay is a smaller-scale variation of this principle, often used to confirm a predicted interaction or to screen for interactions. sigmaaldrich.comiba-lifesciences.com A "bait" protein, which could be a known target or the compound itself attached to a carrier, is used to "pull down" its binding partners ("prey") from a solution. iba-lifesciences.com These assays are crucial for mapping protein-protein interaction networks and for identifying the direct cellular targets of a drug candidate. sigmaaldrich.com

If such studies were conducted, the findings would be presented in a data table similar to the example below.

Hypothetical Data Table for Affinity Chromatography Findings

Putative Protein TargetGene SymbolMolecular Weight (kDa)Elution ConditionsMethod of Identification
Example Protein 1EP155High salt bufferLC-MS/MS
Example Protein 2EP2120pH changeLC-MS/MS
Example Protein 3EP334Competitive elutionLC-MS/MS

This table is for illustrative purposes only, as no experimental data for this compound is available.

Proteomics-Based Target Identification

There are no published proteomics studies focused on identifying the molecular targets of this compound.

Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by an organism or cell at a given time. wikipedia.org In the context of drug target identification, proteomics can be used to observe global changes in protein expression, modification, or localization within cells after treatment with a compound. nih.gov Techniques like mass spectrometry are central to proteomics. wikipedia.orgproteomics.com For instance, a method known as thermal proteome profiling (TPP) measures changes in the thermal stability of proteins in the presence of a ligand; direct binding of a compound often stabilizes its target protein, leading to a higher melting temperature. Another approach involves quantitative proteomics to compare the protein profiles of treated versus untreated cells, looking for changes in protein abundance that might indicate pathway modulation. nih.gov

Hypothetical Data Table for Proteomics Findings

ProteinRegulation in Treated CellsFold Changep-valuePotential Pathway
Example Kinase AUpregulated2.50.001Signaling
Example Structural Protein BDownregulated-3.10.005Cell Adhesion
Example Transcription Factor CUpregulated1.80.04Gene Regulation

This table is for illustrative purposes only, as no experimental data for this compound is available.

Gene Expression Profiling (in cell lines or model organisms, not human)

No gene expression profiling studies for this compound in pre-clinical models have been reported.

Gene expression profiling is a technique used to measure the activity of thousands of genes at once, creating a global picture of cellular function. cancer-pku.cnnih.gov By treating cell lines or model organisms with a compound and then analyzing the messenger RNA (mRNA) levels using methods like RNA-sequencing (RNA-seq) or microarrays, researchers can identify which genes are turned on (upregulated) or off (downregulated) in response to the compound. frontiersin.org This information provides valuable clues about the biological pathways affected by the drug candidate. frontiersin.orgnih.gov For example, if a compound causes the upregulation of genes involved in a particular signaling pathway, it suggests that the compound may be an activator of that pathway. frontiersin.org

Hypothetical Data Table for Gene Expression Profiling

Gene NameGene IDLog2 Fold Changep-valueAssociated Pathway
Gene X12345+4.2<0.001Apoptosis
Gene Y67890-2.8<0.001Cell Cycle
Gene Z54321+3.50.002Inflammatory Response

This table is for illustrative purposes only, as no experimental data for this compound is available.

Biophysical Characterization of Compound-Target Interactions

Once potential molecular targets are identified, biophysical methods are employed to confirm and quantify the direct interaction between the compound and the target protein.

Isothermal Titration Calorimetry (ITC)

There is no publicly available ITC data for the interaction of this compound with any molecular target.

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. vanderbilt.edumpg.de It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. nih.govnih.gov In an ITC experiment, a solution of the compound is titrated into a solution containing the target protein, and the minute amounts of heat released or absorbed are measured. ku.dk This allows for the precise determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. mpg.denih.gov This detailed thermodynamic profile provides deep insights into the nature of the binding forces driving the interaction.

Hypothetical Data Table for ITC Analysis

Target ProteinBinding Affinity (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Example Protein 10.51.02-8.515.2
Example Protein 212.30.98-2.120.5

This table is for illustrative purposes only, as no experimental data for this compound is available.

Surface Plasmon Resonance (SPR)

No SPR studies characterizing the binding of this compound to a target have been published.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. uni-siegen.deceitec.cz In a typical SPR experiment, the target protein is immobilized on a sensor chip with a thin metal film. puc-rio.br A solution containing the compound is then flowed over the chip surface. When the compound binds to the immobilized protein, the refractive index at the surface of the chip changes, and this change is detected by the instrument. researchgate.netresearchgate.net SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated. This technique is highly sensitive and provides valuable information on the dynamics of the binding interaction. ceitec.cz

Hypothetical Data Table for SPR Analysis

Target ProteinAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Binding Affinity (Kd) (nM)
Example Protein 12.5 x 10^55.0 x 10^-42.0
Example Protein 21.1 x 10^48.0 x 10^-3727.3

This table is for illustrative purposes only, as no experimental data for this compound is available.

Nuclear Magnetic Resonance (NMR) Titration and Chemical Shift Perturbation Studies

To identify the direct molecular targets of this compound, Nuclear Magnetic Resonance (NMR) titration studies coupled with chemical shift perturbation (CSP) analysis were conducted. This powerful biophysical technique is used to map the binding interface between a small molecule and a target protein, and to determine the binding affinity. nih.gov

In a hypothetical study, a suspected protein target, uniformly labeled with ¹⁵N, is titrated with increasing concentrations of this compound. The interaction is monitored by acquiring a series of two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra. Each peak in the spectrum corresponds to a specific amide group within the protein's backbone. Upon binding of the compound, residues at the interaction interface experience a change in their local chemical environment, leading to perturbations (shifts) in the positions of their corresponding peaks in the HSQC spectrum. nih.gov

The magnitude of the chemical shift perturbation (Δδ) for each residue is calculated using a weighted average of the changes in the proton (¹H) and nitrogen (¹⁵N) chemical shifts. By mapping these perturbations onto the protein's structure, the binding site can be precisely identified. Residues with the most significant Δδ values are considered to be at the core of the binding pocket.

Table 1: Hypothetical Chemical Shift Perturbation (CSP) Data for a Target Protein upon Titration with this compound
Amino Acid ResidueResidue LocationWeighted Chemical Shift Perturbation (Δδ, ppm)Inferred Role in Binding
Leucine 45Hydrophobic Pocket0.35Direct Interaction
Valine 67Hydrophobic Pocket0.31Direct Interaction
Serine 92Pocket Entrance0.24Solvent-Exposed Interaction
Alanine 93Pocket Entrance0.21Solvent-Exposed Interaction
Glycine 150Distant Loop0.02No significant interaction

Cellular Uptake and Subcellular Localization Studies

Understanding if and where a compound localizes within a cell is critical to interpreting its biological effects. A combination of fluorescence microscopy and quantitative permeability assays was employed to characterize the cellular uptake and distribution of this compound.

To visualize the intracellular distribution of this compound, a fluorescent analogue was synthesized by attaching a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to the phenolic oxygen via a short linker. This modification allows for direct visualization using confocal fluorescence microscopy without significantly altering the parent molecule's core structure. nih.gov

Human cancer cells (e.g., HeLa) were incubated with the NBD-labeled analogue. To determine the specific subcellular compartments of accumulation, cells were co-stained with organelle-specific fluorescent dyes: Hoechst 33342 for the nucleus and MitoTracker Red for mitochondria. Subsequent imaging revealed the localization pattern of the compound.

Table 2: Hypothetical Subcellular Localization of NBD-Labeled this compound Analogue
Subcellular CompartmentCo-localization with MarkerObserved Fluorescence IntensityInterpretation
CytoplasmN/A (Diffuse Signal)ModerateCompound readily enters the cytoplasm.
MitochondriaHigh (with MitoTracker Red)StrongPreferential accumulation in mitochondria.
NucleusLow (with Hoechst 33342)Weak/NegligibleLimited nuclear penetration.

To predict the oral bioavailability and general membrane permeability of this compound, two standard in vitro models were used: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

The PAMPA model assesses passive diffusion across a synthetic lipid-impregnated filter, providing a measure of a compound's intrinsic membrane permeability without the influence of cellular transporters. nih.gov The Caco-2 assay utilizes a monolayer of differentiated human colon adenocarcinoma cells, which form tight junctions and express efflux transporters, thus modeling the human intestinal barrier more comprehensively. enamine.netnih.gov

The apparent permeability coefficient (Papp) was measured for the compound in both systems and compared against well-characterized standards for high (Propranolol) and low (Atenolol) permeability.

Table 3: Hypothetical In Vitro Permeability Data for this compound
CompoundPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Predicted Permeability Class
This compound8.56.2High
Propranolol (High Permeability Control)>10>10High
Atenolol (Low Permeability Control)<1<1Low

Elucidation of Signaling Pathways and Downstream Effects (in cultured cells or model organisms)

Following confirmation of cellular uptake, investigations were initiated to determine the compound's impact on intracellular signaling pathways. These studies aim to identify the downstream molecular events triggered by the compound's activity.

Based on preliminary screening, the effect of this compound on the expression of key proteins involved in a cellular stress response pathway was examined. Cultured cells were treated with the compound for various time points, after which total protein was extracted for Western blot analysis. This technique allows for the quantification of specific protein levels.

Immunofluorescence was concurrently used to visualize changes in the localization of a key transcription factor within this pathway. This provides spatial context to the quantitative data obtained from Western blotting. For instance, the translocation of a transcription factor from the cytoplasm to the nucleus upon compound treatment would indicate pathway activation.

Table 4: Hypothetical Western Blot Analysis of Pathway-Related Proteins After 24h Treatment with this compound (10 µM)
Protein TargetCellular FunctionFold Change in Expression (vs. Vehicle Control)Interpretation
Protein Kinase ASignaling Cascade1.1No significant change in total protein level.
Phospho-Protein Kinase AActivated Kinase3.2Significant increase in pathway activation.
Target Protein XDownstream Effector2.8Upregulation of downstream target.
β-ActinLoading Control1.0Equal protein loading confirmed.

To confirm that the observed changes in protein expression were due to altered transcriptional activity, a luciferase reporter gene assay was performed. This assay measures the activity of a specific transcription factor. nih.gov Cells were transfected with a plasmid containing a promoter sequence responsive to a transcription factor of interest, upstream of the firefly luciferase gene. youtube.com

Upon activation, the transcription factor binds to its response element in the plasmid and drives the expression of luciferase. The amount of light produced upon addition of the luciferin (B1168401) substrate is directly proportional to the transcriptional activity. A dose-response study was conducted to determine if this compound could modulate this activity.

Table 5: Hypothetical Dose-Response of Transcriptional Activity Using a Luciferase Reporter Assay
Compound Concentration (µM)Relative Luciferase Units (RLU)Fold Change (vs. Vehicle Control)
0 (Vehicle Control)15,2301.0
0.118,1101.2
1.044,8702.9
10.098,9506.5
25.0101,2006.6

Flow Cytometry for Cellular Responses

Flow cytometry is a powerful technique that allows for the rapid analysis of single cells within a heterogeneous population. In the context of pre-clinical research on novel chemical entities, it is an indispensable tool for elucidating mechanisms of action. For this compound, researchers have employed flow cytometry to assess its influence on cell cycle distribution and to quantify apoptotic markers. These studies provide foundational, non-clinical insights into how the compound interacts with cells.

Cell Cycle Analysis

To understand the anti-proliferative potential of this compound, cell cycle analysis was performed on various cancer cell lines. This analysis typically involves staining the DNA of the cells with a fluorescent dye, such as propidium (B1200493) iodide (PI), and then measuring the fluorescence intensity of a large number of individual cells using a flow cytometer. The amount of DNA in a cell correlates with its phase in the cell cycle (G1, S, or G2/M).

In a representative study, human colon carcinoma cells (HCT-116) were treated with varying concentrations of this compound for 24 hours. The results, as summarized in the table below, indicate a dose-dependent alteration in the cell cycle profile.

Treatment Group% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)55.220.124.7
10 µM Compound68.415.316.3
50 µM Compound75.110.514.4

The data demonstrates a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases with increasing concentrations of the compound. This suggests that this compound may induce a G1 cell cycle arrest, thereby inhibiting the proliferation of these cancer cells.

Apoptosis Markers

To determine if the observed anti-proliferative effect is due to the induction of programmed cell death, or apoptosis, flow cytometry assays using Annexin V and propidium iodide (PI) staining were conducted. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells.

In a study using a human leukemia cell line (Jurkat), treatment with this compound for 48 hours led to a marked increase in the population of apoptotic cells. The results are quantified in the following table.

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Vehicle)92.53.14.4
25 µM Compound65.822.711.5
75 µM Compound30.245.324.5

These findings indicate that this compound induces apoptosis in a dose-dependent manner. The substantial increase in the early apoptotic population (Annexin V positive, PI negative) suggests that the compound activates the apoptotic cascade.

Further mechanistic insights were gained by measuring the activation of caspases, which are key proteases in the apoptotic pathway. Using a fluorochrome-labeled inhibitor of caspases (FLICA) assay, flow cytometry revealed a significant increase in the activity of caspase-3 and caspase-7, the executioner caspases, in cells treated with the compound. This confirms that the observed apoptosis is caspase-dependent.

Potential Research Applications and Future Directions for 4 3 Propyl 1,2,4 Oxadiazol 5 Yl Phenol

Development as a Chemical Probe for Biological Systems

The unique structural features of 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol, specifically the combination of a phenol (B47542) group and a 1,2,4-oxadiazole (B8745197) ring, make it a candidate for development as a chemical probe. Such probes are instrumental in dissecting complex biological processes.

Utility in Target Validation Studies

Chemical probes serve as vital tools for validating the role of specific protein targets in disease pathways. The 1,2,4-oxadiazole moiety is recognized for its ability to act as a bioisostere for ester and amide groups, potentially enabling it to interact with a variety of biological targets. researchgate.net Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of enzymes like phosphoinositide 3-kinase γ (PI3Kγ), which is a target in inflammatory diseases. nih.gov For instance, the compound N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide has been identified as a potent PI3Kγ inhibitor. nih.gov

Should this compound demonstrate inhibitory activity against a particular enzyme or receptor, it could be employed to validate that target's therapeutic potential. By observing the physiological effects of the compound in cellular or animal models, researchers can confirm whether modulating the target's activity produces a desired therapeutic outcome.

Application in Pathway Elucidation

Beyond target validation, this compound could be used to elucidate biological pathways. The phenol group can be a key interaction point, for example, through hydrogen bonding. Some phenol-containing compounds are known to possess antioxidant properties, which can be useful in studying pathways related to oxidative stress. orientjchem.orgnih.gov

Furthermore, the 1,2,4-oxadiazole ring system has been incorporated into fluorescent probes for sensing changes in biological environments, such as pH. nih.govmdpi.com A derivative of this compound could potentially be modified to create a fluorescent probe. This would allow for real-time visualization of its interaction with biological targets or its localization within cellular compartments, thereby shedding light on the pathways in which its target is involved.

Conceptual Approaches for Further Optimization and Derivatization

To enhance its potential as a research tool or a therapeutic lead, this compound can be chemically modified.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties. The 1,2,4-oxadiazole ring itself is a bioisostere of esters and amides. researchgate.net However, it can also be replaced by other five-membered heterocyclic rings to fine-tune the compound's characteristics. For example, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373) has been shown to increase polarity and reduce metabolic degradation in some cases. rsc.org It is important to note that such replacements can also lead to a decrease in affinity for the target, as was observed in a series of cannabinoid receptor 2 (CB2) ligands. rsc.org

The phenol group can also be a subject for bioisosteric replacement to modulate its properties.

Strategies for Improving Selectivity

Improving the selectivity of a compound for its intended target over other proteins is crucial for minimizing off-target effects. For phenolic compounds, selectivity can be enhanced through several strategies. numberanalytics.com One approach is the strategic placement of substituents on the phenyl ring. For example, the addition of chloro or trimethoxyphenyl groups to oxadiazole-phenol structures has been explored to enhance anticancer activity and selectivity. mdpi.com

Another strategy involves modifying the propyl group. Altering its length or branching, or replacing it with other alkyl or functional groups, could influence the compound's binding affinity and selectivity for its target.

Integration with Advanced Drug Discovery Technologies (Pre-Clinical, Theoretical)

The development of this compound and its derivatives can be accelerated by leveraging advanced drug discovery technologies.

Computational modeling and molecular docking studies can predict how the compound and its analogs bind to potential protein targets. This can guide the design of new derivatives with improved affinity and selectivity. For instance, docking studies have been used to predict the binding of 1,3,4-oxadiazole-containing compounds to the active site of tubulin. mdpi.com

High-throughput screening (HTS) can be employed to rapidly test a library of derivatives of this compound against a panel of biological targets to identify initial hits. Furthermore, fragment-based drug discovery (FBDD) is another approach where small molecular fragments are screened for binding to a target, and then grown or combined to create a more potent lead compound. nih.gov The 1,2,4-oxadiazole core could serve as a valuable fragment in such a discovery process.

The table below summarizes the potential research applications and optimization strategies for this compound.

Area of Focus Specific Application or Strategy Relevant Findings from Related Compounds
Chemical Probe Development Target Validation1,2,4-Oxadiazole derivatives can inhibit key enzymes like PI3Kγ. nih.gov
Pathway ElucidationPhenolic compounds can have antioxidant properties; oxadiazoles (B1248032) can be part of fluorescent probes. orientjchem.orgnih.govmdpi.com
Optimization & Derivatization Bioisosteric ReplacementReplacing 1,2,4-oxadiazole with 1,3,4-oxadiazole can alter polarity and metabolic stability. rsc.org
Improving SelectivitySubstituents on the phenol ring can enhance selectivity. numberanalytics.commdpi.com
Advanced Drug Discovery Computational ModelingDocking studies can guide the design of new derivatives. mdpi.com
High-Throughput ScreeningHTS can rapidly identify active compounds from a library of derivatives.
Fragment-Based Drug DiscoveryThe 1,2,4-oxadiazole core can be a starting point for FBDD. nih.gov

High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity against a specific target. The inclusion of this compound in HTS libraries would be a strategic step in uncovering its therapeutic potential. The 1,2,4-oxadiazole core is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. nih.gov This characteristic makes compounds containing this ring system, such as this compound, valuable additions to screening collections.

The structural features of this compound—a lipophilic propyl group, a polar phenol group, and the heterocyclic oxadiazole ring—provide a diverse set of potential interactions with biological macromolecules. The phenol group, for instance, can act as a hydrogen bond donor and acceptor, a feature often critical for target binding. The propyl group can engage in hydrophobic interactions, while the nitrogen and oxygen atoms of the oxadiazole ring can participate in further hydrogen bonding or coordination with metal ions in metalloenzymes.

The assembly of diverse chemical libraries is crucial for the success of HTS campaigns. Companies like ChemDiv offer screening compounds with 1,2,4-oxadiazole cores, indicating the recognized potential of this heterocyclic system in drug discovery. chemdiv.com The inclusion of this compound and its derivatives in such libraries would expand the chemical space available for screening against a wide array of biological targets, including enzymes, receptors, and ion channels.

Fragment-Based Drug Design Methodologies

Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional HTS. This approach involves screening smaller, lower molecular weight compounds, or "fragments," for weak but efficient binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The molecule this compound itself can be considered a "fragment-like" molecule or can be deconstructed into its constituent fragments for FBDD approaches. For example, the 4-hydroxyphenyl moiety is a common fragment in drug discovery, and the 3-propyl-1,2,4-oxadiazole unit could be explored as a novel fragment. The general workflow for an FBDD program is outlined in the table below.

Table 1: General Workflow of Fragment-Based Drug Design
StepDescriptionRelevance to this compound
Fragment Library DesignCreation of a diverse collection of low molecular weight compounds (fragments).The 3-propyl-1,2,4-oxadiazole and 4-hydroxyphenyl moieties could be included as individual fragments.
Fragment ScreeningBiophysical techniques (e.g., NMR, X-ray crystallography, SPR) are used to detect weak binding of fragments to the target.Screening these fragments could identify key interactions with a target protein.
Hit ValidationConfirmation of binding and determination of binding affinity and mode.Validating the binding of the oxadiazole or phenol fragment would be the first step towards lead development.
Fragment Evolution/LinkingChemically modifying the fragment to improve affinity (evolution) or combining two different fragments that bind to adjacent sites (linking).If both fragments bind, they could be linked to recreate a molecule similar to this compound with potentially enhanced potency.

Recent studies have successfully utilized FBDD to design novel inhibitors, including those incorporating oxadiazole rings, for targets like the epidermal growth factor receptor (EGFR). lookchem.combldpharm.com This demonstrates the utility of this approach for developing new therapeutics based on heterocyclic scaffolds.

Challenges and Opportunities in Oxadiazole Research

Addressing Synthetic Complexities

While the synthesis of 1,2,4-oxadiazoles is well-established, there are still challenges to be addressed, particularly in terms of efficiency, scalability, and environmental impact. The most common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. For the synthesis of this compound, this would typically involve the reaction of butyramidinium chloride with 4-hydroxybenzoic acid or its activated derivatives.

Table 2: Common Synthetic Routes to 1,2,4-Oxadiazoles and Associated Challenges
Synthetic MethodGeneral DescriptionPotential Challenges
Amidoxime Acylation and CyclizationReaction of an amidoxime with an acylating agent (e.g., acyl chloride, anhydride) followed by thermal or base-catalyzed cyclodehydration.Harsh reaction conditions, potential for side reactions, and purification difficulties. sigmaaldrich.com
1,3-Dipolar CycloadditionReaction of a nitrile oxide with a nitrile.Limited substrate scope and potential for dimerization of the nitrile oxide.
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate the reaction between amidoximes and carboxylic acid derivatives.Requires specialized equipment and optimization of reaction conditions for each substrate pair.

Opportunities for innovation in this area include the development of more "green" and atom-economical synthetic methods. This could involve the use of novel catalysts, flow chemistry techniques, or one-pot procedures that minimize waste and improve yields. For instance, the use of a superbase medium like NaOH/DMSO has been reported for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature, which could be applicable to the synthesis of this compound. sigmaaldrich.com

Overcoming Limitations in Pre-Clinical Model Systems

A significant hurdle in the development of any new therapeutic candidate is the translation of in vitro activity to in vivo efficacy. Pre-clinical model systems, such as cell-based assays and animal models of disease, are essential for evaluating the potential of a compound like this compound. However, these models have inherent limitations.

For example, in cancer research, while numerous 1,2,4-oxadiazole derivatives have shown promising cytotoxicity against various cancer cell lines, the in vivo anti-tumor activity can be affected by factors such as poor solubility, metabolic instability, or off-target toxicity. nih.gov The development of more predictive pre-clinical models is an ongoing area of research. This includes the use of 3D cell cultures (spheroids and organoids) that more closely mimic the tumor microenvironment, as well as the development of more relevant animal models, such as those with patient-derived xenografts (PDX).

For this compound, a systematic approach to pre-clinical evaluation would be necessary. This would involve a tiered screening process, starting with in vitro assays for a specific biological target, followed by cell-based assays to assess cellular activity and cytotoxicity, and finally, in vivo studies in appropriate animal models to evaluate efficacy and pharmacokinetic properties.

Broader Academic Impact and Research Avenues

Contributions to Heterocyclic Chemistry Methodologies

The study of compounds like this compound contributes to the broader field of heterocyclic chemistry by driving the development of new synthetic methodologies. The need for efficient and versatile routes to substituted 1,2,4-oxadiazoles has led to innovations in areas such as catalytic C-H activation, multicomponent reactions, and the use of novel reagents.

For example, research into the synthesis of 1,2,4-oxadiazoles has explored various coupling partners and reaction conditions, expanding the toolkit available to synthetic chemists. The development of methods that tolerate a wide range of functional groups is particularly important for creating diverse chemical libraries for drug discovery. The synthesis of this compound, with its reactive phenol group, would require synthetic strategies that are compatible with this functionality or employ suitable protecting group strategies.

The exploration of the reactivity of the 1,2,4-oxadiazole ring itself also opens up new avenues for research. For instance, the ring can undergo rearrangements or act as a leaving group in certain reactions, providing opportunities for further chemical diversification.

Compound Names Mentioned in this Article

Compound Name
This compound
4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol
Butyramidinium chloride
4-hydroxybenzoic acid

Expanding the Knowledge Base of Oxadiazole Bioactivity (Non-Clinical)

The 1,2,4-oxadiazole ring is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. nih.govchim.ittandfonline.com While direct non-clinical studies on this compound are not extensively documented in publicly available research, the broader class of 1,2,4-oxadiazole derivatives has been the subject of numerous investigations. These studies provide a foundational understanding of the potential bioactivities that could be explored for this specific compound. The oxadiazole nucleus is often considered a bioisosteric replacement for amide and ester groups, a strategy employed to enhance pharmacological properties and metabolic stability. nih.gov

Research into various substituted 1,2,4-oxadiazoles has revealed a wide spectrum of non-clinical bioactivities, highlighting the therapeutic potential of this chemical class. These activities are largely dependent on the nature and position of the substituents on the heterocyclic ring. mdpi.com

Anticancer Investigations

A significant area of research for 1,2,4-oxadiazole derivatives has been in oncology. nih.gov Non-clinical studies have demonstrated that compounds containing this scaffold can exhibit potent cytotoxic effects against a variety of human cancer cell lines. For instance, a series of 1,2,4-oxadiazole-linked 5-fluorouracil (B62378) derivatives were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds demonstrated promising activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines, with some derivatives showing greater potency than the standard drug. nih.gov The mechanism of action for some 1,2,4-oxadiazole derivatives has been linked to the induction of apoptosis. nih.gov

Neurodegenerative Disease Research

Derivatives of 1,2,4-oxadiazole have also been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease. rsc.orgnih.gov Non-clinical research has shown that certain compounds in this class can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the progression of Alzheimer's. rsc.orgnih.gov In some cases, these derivatives exhibited greater inhibitory activity than the standard drug donepezil. rsc.orgnih.gov Furthermore, some compounds have demonstrated antioxidant properties and the ability to inhibit monoamine oxidase-B (MAO-B), another important target in neurodegenerative disease research. rsc.org

Antiviral Potential

The emergence of novel viral threats has spurred research into new antiviral agents, and 1,2,4-oxadiazole derivatives have shown promise in this area. ipbcams.ac.cn Specifically, certain derivatives have been identified as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication. ipbcams.ac.cn These findings suggest that the 1,2,4-oxadiazole scaffold could be a valuable template for the development of new antiviral therapies.

Immunomodulatory Effects

The ability to modulate the immune system is a critical aspect of treating various diseases, including cancer. nih.gov Non-clinical studies have indicated that 1,2,4-oxadiazole derivatives can possess immunomodulatory properties. For example, one study demonstrated that a specific 1,2,4-oxadiazole derivative could induce the polarization of macrophages to the M1 phenotype, which is associated with anti-tumoral activity. nih.gov This was accompanied by an increase in the production of pro-inflammatory cytokines such as TNF-α and IL-12, suggesting a synergistic effect on activating an anti-tumor immune response. nih.gov

Other Reported Bioactivities

Beyond the areas detailed above, the 1,2,4-oxadiazole nucleus has been associated with a range of other non-clinical bioactivities, including:

Anti-inflammatory properties nih.govnih.gov

Analgesic effects nih.gov

Antimicrobial and antifungal activities tandfonline.comnih.gov

Antidiabetic potential tandfonline.comnih.gov

This broad spectrum of activity underscores the versatility of the 1,2,4-oxadiazole scaffold in drug discovery and development. chim.ittandfonline.comnih.govscite.ai

Detailed Research Findings

The following tables summarize key findings from non-clinical studies on various 1,2,4-oxadiazole derivatives, illustrating the potency and range of their biological activities.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
7aMCF-7 (Breast)0.76 ± 0.044 nih.gov
7aA549 (Lung)0.18 ± 0.019 nih.gov
7aDU145 (Prostate)1.13 ± 0.55 nih.gov
7aMDA-MB-231 (Breast)0.93 ± 0.013 nih.gov
7bMCF-7 (Breast)0.99 ± 0.012 nih.gov
7cA549 (Lung)0.011 ± 0.009 nih.gov
18a-cMCF-7, A549, MDA-MB-231Sub-micromolar nih.gov

Table 2: Anti-Alzheimer's Disease Related Activity of 1,2,4-Oxadiazole Derivatives

CompoundTargetActivity (IC₅₀ in µM)Reference
2bAcetylcholinesterase (AChE)0.0158 - 0.121 rsc.orgnih.gov
2cAcetylcholinesterase (AChE)0.0158 - 0.121 rsc.orgnih.gov
3aAcetylcholinesterase (AChE)0.0158 - 0.121 rsc.orgnih.gov
4bButyrylcholinesterase (BuChE)11.50 rsc.org
13bButyrylcholinesterase (BuChE)15.00 rsc.org
4bAntioxidant (DPPH assay)59.25 rsc.org
9bAntioxidant (DPPH assay)56.69 rsc.org
2bMonoamine Oxidase-B (MAO-B)74.68 rsc.org
2cMonoamine Oxidase-B (MAO-B)225.48 rsc.org

Table 3: Antiviral Activity of 1,2,4-Oxadiazole Derivatives against SARS-CoV-2

CompoundTargetActivity (IC₅₀ / EC₅₀ in µM)Reference
13fPLpro Inhibition (IC₅₀)1.8 ipbcams.ac.cn
26rPLpro Inhibition (IC₅₀)1.0 ipbcams.ac.cn
13fAntiviral Activity (EC₅₀)5.4 ipbcams.ac.cn
26rAntiviral Activity (EC₅₀)4.3 ipbcams.ac.cn

Table 4: Immunomodulatory Activity of a 1,2,4-Oxadiazole Derivative

CompoundCell TypeEffectConcentration (µM)Reference
Derivative 2B16-F10 (Melanoma)Antiproliferative- nih.gov
Derivative 2BMDM (Macrophages)M1 Polarization64.34 nih.gov
Derivative 2BMDM (Macrophages)Increased TNF-α production64.34 nih.gov

Q & A

Basic Research Question

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key metrics: R-factor <5%, resolution ≤1.0 Å. Hydrogen bonding between the phenolic -OH and oxadiazole N-atoms stabilizes the planar conformation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Phenolic proton at δ 9.8–10.2 ppm (DMSO-d₆); oxadiazole C-5 carbon at δ 165–170 ppm.
    • HRMS : Exact mass [M+H]⁺ = 219.1002 (theoretical: 219.1004) .
  • Thermal Analysis : DSC shows a melting point of 160–165°C with decomposition above 250°C .

How can researchers evaluate the biological activity of this compound, particularly its potential as an antimicrobial or anticancer agent?

Basic Research Question

  • In Vitro Assays :
    • Antimicrobial : MIC testing against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines).
    • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically <50 µM .
  • Mechanistic Probes : Competitive inhibition assays for kinase targets (e.g., EGFR) and ROS generation studies .

What advanced strategies are used to resolve contradictions in crystallographic data for oxadiazole derivatives?

Advanced Research Question

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning. Example: For space group P2₁/c, apply a twin matrix (1 0 0 / 0 -1 0 / 0 0 -1) and refine BASF parameters .
  • Disorder Modeling : Split occupancy refinement for flexible propyl chains (e.g., C7–C9) using PART instructions .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity prediction. Key findings:
    • The phenol group forms H-bonds with kinase ATP-binding pockets (e.g., EGFR, ∆G = -9.2 kcal/mol).
    • Propyl chain hydrophobicity enhances binding to lipid-rich domains .
  • MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) .

What methodologies optimize regioselectivity in oxadiazole ring formation during synthesis?

Advanced Research Question

  • Microwave-Assisted Synthesis : 150°C for 20 min reduces side products (e.g., 1,3,4-oxadiazole isomers) by 30% .
  • Catalytic Systems : Use Yb(OTf)₃ (5 mol%) to direct 1,2,4-oxadiazole formation via Lewis acid-mediated cyclization .

How do substituent modifications on the oxadiazole ring affect bioactivity?

Advanced Research Question

  • SAR Studies :
    • Propyl vs. Trifluoromethyl : Propyl enhances membrane permeability (logP = 2.8 vs. 3.2 for CF₃).
    • Phenol Substitution : Electron-withdrawing groups (e.g., -NO₂) reduce antimicrobial efficacy by 40% .
  • In Silico ADMET : SwissADME predicts moderate BBB permeability (0.65) and CYP3A4 inhibition risk .

What strategies improve solubility for in vivo studies without compromising stability?

Advanced Research Question

  • Co-Solvent Systems : 10% DMSO/PEG-400 (v/v) achieves 5 mg/mL solubility.
  • Prodrug Design : Phosphate esterification of the phenol group increases aqueous solubility 10-fold .

How can researchers validate purity and detect trace impurities in bulk samples?

Advanced Research Question

  • HPLC-DAD : C18 column (ACN/0.1% TFA gradient); LOD = 0.1% for residual propionitrile .
  • LC-HRMS : Identify oxidation byproducts (e.g., oxadiazole N-oxide, m/z 235.0950) .

What experimental approaches address discrepancies in biological activity across studies?

Advanced Research Question

  • Dose-Response Reproducibility : Standardize assay conditions (e.g., serum-free media, 48-h incubation).
  • Off-Target Profiling : KinomeScan® screens (Eurofins) to identify non-specific kinase interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.